

Fmoc-Threoninol structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-Threoninol*

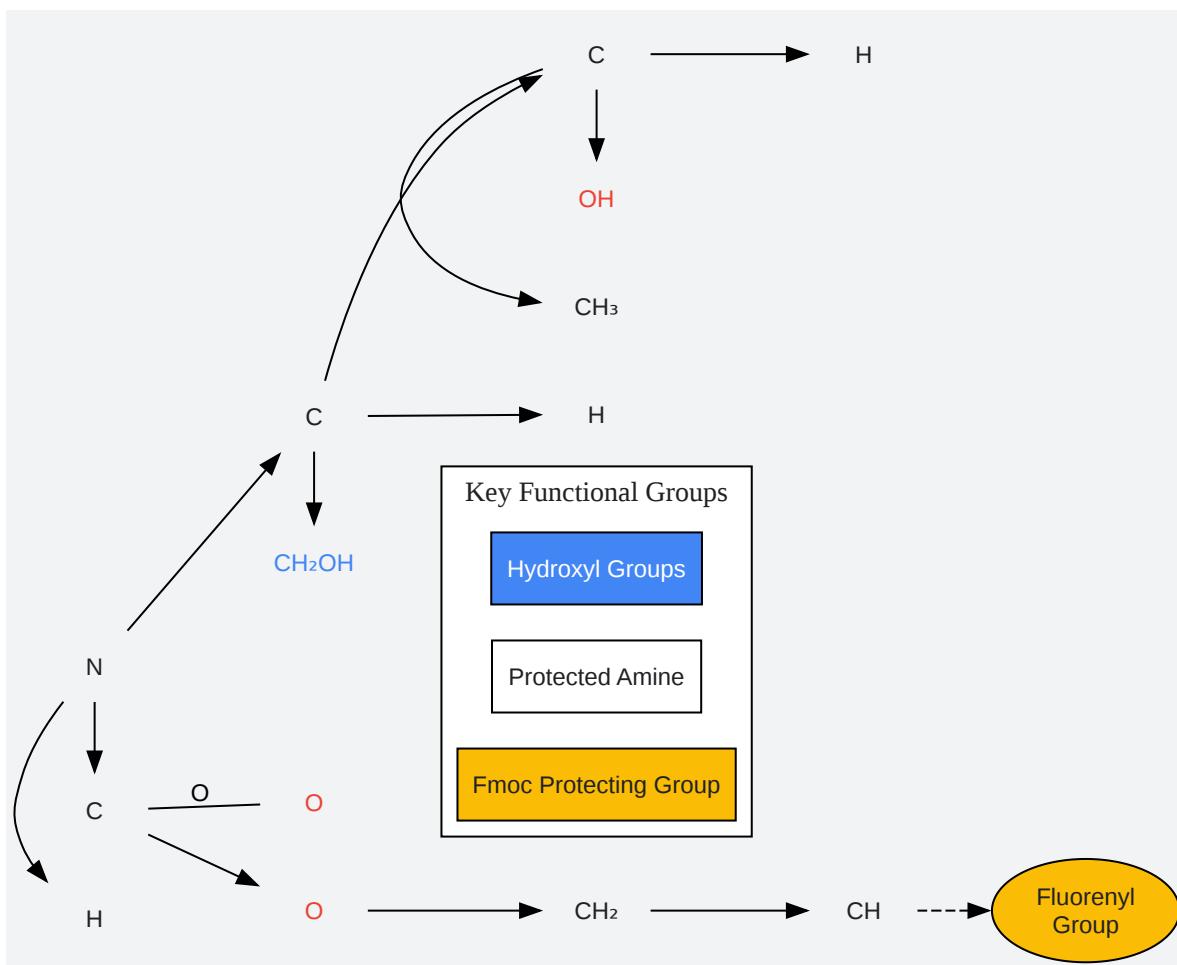
Cat. No.: *B557368*

[Get Quote](#)

An In-Depth Technical Guide to **Fmoc-Threoninol**: Structure, Properties, and Applications

Abstract

Fmoc-L-threoninol is a pivotal chiral building block and amino alcohol derivative widely employed in synthetic organic chemistry, particularly in the domain of peptide synthesis and drug development.^[1] Characterized by the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function, this compound offers a strategic advantage in the stepwise assembly of complex molecular architectures.^{[1][2]} This guide provides a comprehensive technical overview of Fmoc-L-threoninol, detailing its chemical structure, physicochemical properties, and its fundamental role in modern synthetic strategies. We will explore the causality behind its application in Solid-Phase Peptide Synthesis (SPPS), present a validated experimental protocol for its use, and discuss essential safety and handling considerations for laboratory professionals.


Chemical Identity and Structure

Fmoc-L-threoninol is the N-protected form of L-threoninol, an amino alcohol derived from the essential amino acid L-threonine. The attachment of the bulky, UV-active Fmoc group serves to mask the nucleophilicity of the primary amine, preventing unwanted side reactions during coupling steps and allowing for precise, controlled synthesis.^{[1][3]}

- IUPAC Name: (9H-fluoren-9-yl)methyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate^{[4][5]}

- Synonyms: Fmoc-L-Thr-ol, N-Fmoc-L-threoninol, 9-Fluorenylmethyloxycarbonyl-L-threoninol[1][4]
- Stereoisomer: This guide focuses on the (2R,3R) or "L" stereoisomer, which is the most common form. Other stereoisomers such as Fmoc-D-threoninol ((2S,3S), CAS: 252049-02-8)[6], Fmoc-L-allo-threoninol (CAS: 252049-03-9)[2], and Fmoc-D-allo-threoninol (CAS: 143143-54-8)[7] are also available for specialized applications requiring different stereochemistries.
- CAS Number: 176380-53-3[1][8][9][10][11]
- Chemical Formula: C₁₉H₂₁NO₄[1][8][9][10]

The molecular structure features the fluorenylmethyloxycarbonyl group linked via a carbamate to the nitrogen of the threoninol backbone, which contains two hydroxyl groups.

[Click to download full resolution via product page](#)

Caption: Chemical structure of Fmoc-L-Threoninol.

Physicochemical Properties

The physical and chemical properties of Fmoc-L-threoninol are critical for its storage, handling, and application in synthesis. These properties dictate solvent choice, reaction conditions, and purification strategies.

Property	Value	Source(s)
Molecular Weight	327.37 g/mol	[8][10]
Appearance	White powdery solid	[7][12]
Melting Point	91-98 °C	[1]
Boiling Point	~586.5 °C	[8][10]
Optical Rotation	-2.5° ±1° (c=1 in MeOH)	[1]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM); soluble in Dimethyl sulfoxide (DMSO).	[12]
Storage	Store at 0-8 °C for long-term stability.	[1][2][7]

Note: The melting point can vary between suppliers and batches due to differences in purity and crystalline form.

The Principle of Orthogonal Protection in Peptide Synthesis

The utility of Fmoc-L-threoninol in Solid-Phase Peptide Synthesis (SPPS) is rooted in the principle of orthogonal protection.[3] This strategy employs protecting groups that are removed

under mutually exclusive conditions, allowing for selective deprotection at specific stages of the synthesis.[3][13]

- α -Amine Protection (Temporary): The Fmoc group protects the primary amine of the amino acid (or amino alcohol). It is base-labile, meaning it is quantitatively removed by treatment with a mild organic base, typically a 20% solution of piperidine in DMF.[3][14] This step exposes the amine for coupling to the next activated amino acid in the sequence.
- Side-Chain Protection (Permanent): In standard peptide synthesis, reactive side chains of amino acids (e.g., the hydroxyl group of threonine or serine) are protected by acid-labile groups, such as the tert-butyl (tBu) ether.[15][16] These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during treatment with a strong acid cocktail, like 95% Trifluoroacetic Acid (TFA), which also cleaves the peptide from the resin support.[3]

This orthogonality ensures that the delicate side chains remain protected throughout the iterative cycles of peptide elongation, preventing branching and other side reactions, thereby maximizing the yield and purity of the target molecule.[3]

Core Application: A Validated Protocol for SPPS Coupling

The following protocol details a standard, self-validating workflow for coupling Fmoc-L-threoninol onto a solid-phase resin (e.g., Rink Amide resin) with a free N-terminal amine. This process is fundamental to incorporating the threoninol moiety into a growing peptide chain.

Objective: To covalently couple Fmoc-L-threoninol to a resin-bound peptide chain.

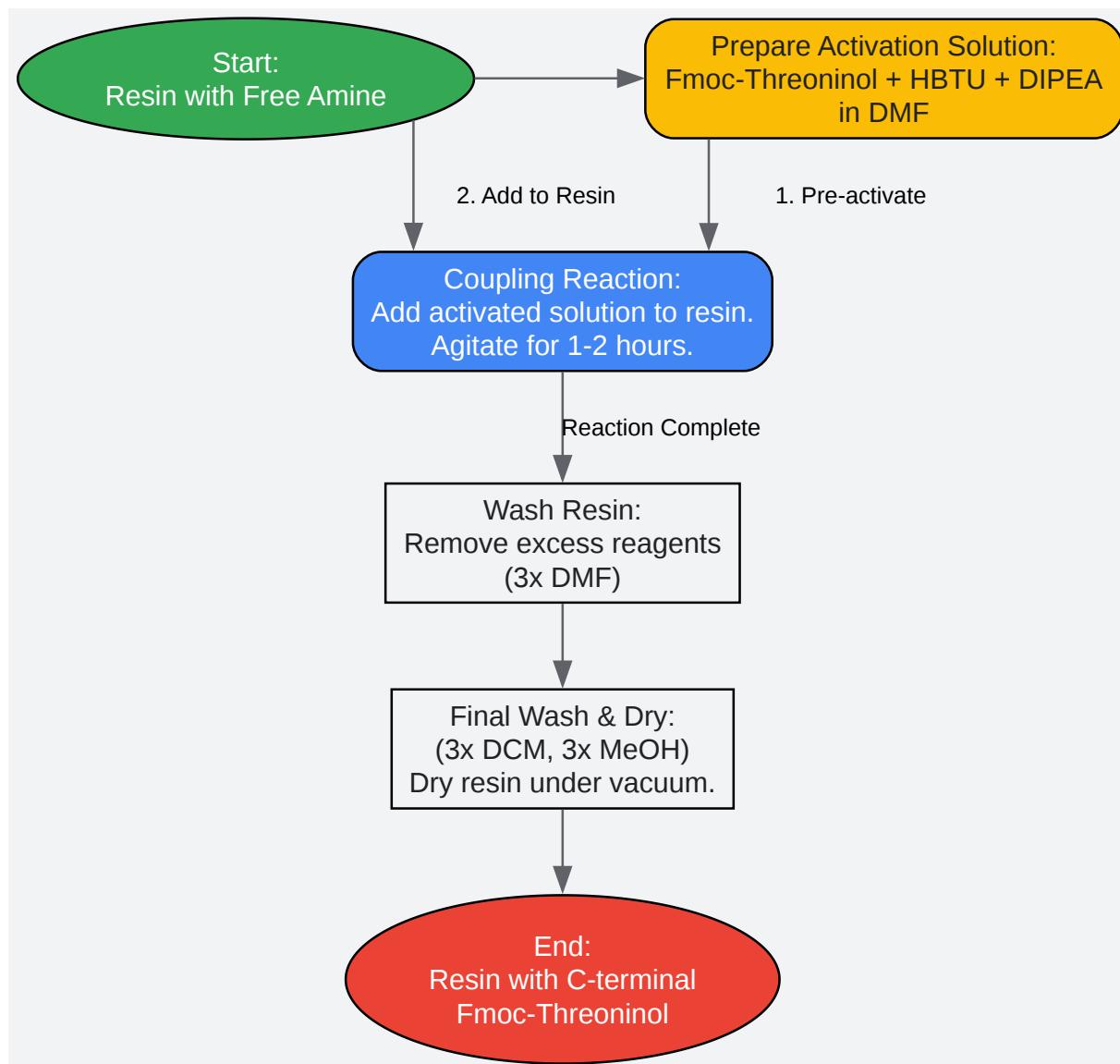
Materials:

- Resin-bound peptide with a free amine
- Fmoc-L-threoninol
- Coupling Reagent: HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Base: DIPEA (N,N-Diisopropylethylamine)

- Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
- Washing Solvents: DCM (Dichloromethane), Methanol
- Reaction Vessel (e.g., fritted syringe or automated synthesizer vessel)

Step-by-Step Methodology

- Resin Preparation & Swelling:
 - Place the resin in the reaction vessel.
 - Wash the resin 3 times with DMF to remove any residual solvents or reagents.
 - Add fresh DMF to cover the resin and allow it to swell for 30 minutes. This is critical for exposing the reactive sites within the polymer matrix.
- Fmoc Deprotection (If applicable):
 - If the resin-bound peptide is N-terminally Fmoc-protected, drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5-10 minutes. The release of the fluorenyl chromophore can be monitored by UV spectroscopy to confirm reaction completion.
 - Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
 - Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
- Activation of Fmoc-L-threoninol:
 - In a separate vial, dissolve Fmoc-L-threoninol (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
 - Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color, indicating the formation of the activated ester intermediate. The use of HBTU and DIPEA


is a field-proven combination that ensures rapid and efficient activation while minimizing racemization.

- Coupling Reaction:

- Drain the DMF from the deprotected resin.
- Immediately add the pre-activated Fmoc-L-threoninol solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours. A qualitative ninhydrin test can be performed to confirm the absence of free primary amines, indicating a complete reaction.

- Washing and Finalization:

- Drain the reaction mixture from the vessel.
- Wash the resin extensively to remove excess reagents and byproducts:
 - 3 times with DMF
 - 3 times with DCM
 - 3 times with Methanol
- Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next deprotection and coupling cycle.

[Click to download full resolution via product page](#)

Caption: Workflow for a single coupling cycle in SPPS.

Safety and Handling

As a fine chemical, Fmoc-L-threoninol requires careful handling in a controlled laboratory environment.

- Personal Protective Equipment (PPE): Always wear splash goggles, a full lab coat, and chemical-resistant gloves.[17]

- Inhalation/Contact: Avoid breathing dust.[17] The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.[17] In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air.[17]
- Handling: Keep away from heat and sources of ignition.[17] Ensure operations are carried out in a well-ventilated area or a chemical fume hood.[12]
- Storage: Store in a tightly sealed container in a cool, dry place, ideally between 0-8°C, to prevent degradation.[1]

Conclusion

Fmoc-L-threoninol is a highly versatile and indispensable reagent for researchers in peptide chemistry and drug discovery. Its well-defined structure, characterized by the orthogonal Fmoc protecting group, enables the precise and efficient synthesis of complex peptides and other bioactive molecules.[1][3] Understanding its physicochemical properties and the rationale behind its application in SPPS workflows is essential for achieving high-purity, high-yield synthetic outcomes. By following validated protocols and adhering to strict safety standards, scientists can effectively leverage Fmoc-L-threoninol to advance the frontiers of biochemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Threoninol | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]

- 6. fmoc-d-Threoninol | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-L-threoninol, 10 g, CAS No. 176380-53-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. 176380-53-3|Fmoc-Threoninol|BLD Pharm [bldpharm.com]
- 12. chembk.com [chembk.com]
- 13. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0 [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-Threoninol structure and chemical formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557368#fmoc-threoninol-structure-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com